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Compound of Interest

Compound Name: Boc-(R)-alpha-benzyl-proline

Cat. No.: B112923 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Boc-(R)-
alpha-benzyl-proline, a valuable chiral building block in synthetic organic chemistry and drug

discovery. Due to the limited availability of published experimental spectra for this specific

compound, this guide presents a combination of predicted data based on closely related

analogs and general experimental protocols for its characterization.
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Property Value Reference

Chemical Name

(2R)-2-benzyl-1-[(2-

methylpropan-2-

yl)oxycarbonyl]pyrrolidine-2-

carboxylic acid

[1]

Synonyms

Boc-(R)-a-benzylproline, Boc-

R-α-Bzl-Pro-OH, N-Boc-(R)-2-

Benzyl-proline

[2]

CAS Number 706806-60-2 [2]

Molecular Formula C₁₇H₂₃NO₄ [2]

Molecular Weight 305.37 g/mol [2]

Appearance White to off-white solid [2]

Melting Point 154-156 °C [2]

Spectroscopic Data
The following tables summarize the expected spectroscopic data for Boc-(R)-alpha-benzyl-
proline. The ¹H and ¹³C NMR data are predicted based on the analysis of similar structures,

such as N-benzyl-L-proline[3] and other Boc-protected amino acids. The IR and MS data are

based on general principles and data for related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 2.1: Predicted ¹H NMR Spectral Data for Boc-(R)-alpha-benzyl-proline in CDCl₃
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Chemical Shift (δ)
ppm

Multiplicity Number of Protons Assignment

~ 7.35 - 7.20 m 5H Aromatic (benzyl)

~ 4.0 - 3.8 m 1H Proline CH

~ 3.5 - 3.3 m 2H Proline CH₂

~ 3.2 & 2.9 d 2H Benzyl CH₂

~ 2.4 - 1.8 m 4H Proline CH₂

~ 1.45 s 9H Boc (tert-butyl)

Table 2.2: Predicted ¹³C NMR Spectral Data for Boc-(R)-alpha-benzyl-proline in CDCl₃

Chemical Shift (δ) ppm Assignment

~ 175 - 173 Carboxylic acid C=O

~ 155 Boc C=O

~ 135 Aromatic C (quaternary)

~ 130 - 127 Aromatic CH

~ 80 Boc C(CH₃)₃

~ 68 Proline Cα

~ 58 Proline CH₂

~ 40 Benzyl CH₂

~ 30 - 25 Proline CH₂

~ 28 Boc CH₃

Infrared (IR) Spectroscopy
Table 2.3: Predicted IR Absorption Bands for Boc-(R)-alpha-benzyl-proline
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Wavenumber (cm⁻¹) Functional Group

3300 - 2500 (broad) O-H stretch (carboxylic acid)

~ 3030 C-H stretch (aromatic)

~ 2975, 2870 C-H stretch (aliphatic)

~ 1740 C=O stretch (Boc carbonyl)

~ 1710 C=O stretch (carboxylic acid)

~ 1600, 1495, 1450 C=C stretch (aromatic)

~ 1400 - 1150 C-N stretch, C-O stretch

Mass Spectrometry (MS)
Table 2.4: Predicted Mass Spectrometry Data for Boc-(R)-alpha-benzyl-proline

m/z Ion

306.17 [M+H]⁺

328.15 [M+Na]⁺

250.13 [M - C₄H₉O]⁺ (loss of tert-butoxy)

204.12 [M - Boc]⁺

91.05 [C₇H₇]⁺ (benzyl)

Experimental Protocols
Synthesis of Boc-(R)-alpha-benzyl-proline[2]
A general procedure for the synthesis involves the reaction of (R)-2-benzylpyrrolidine-2-

carboxylic acid with di-tert-butyl dicarbonate (Boc₂O).

Step 1: A mixture of (R)-2-benzylpyrrolidine-2-carboxylic acid and tetramethylammonium

hydroxide pentahydrate in acetonitrile is stirred under a nitrogen atmosphere.
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Step 2: Di-tert-butyl dicarbonate (Boc₂O) is added to the mixture.

Step 3: The reaction mixture is stirred for an extended period, with a second portion of

Boc₂O added after 48 hours.

Step 4: The reaction mixture is concentrated under reduced pressure.

Step 5: The resulting residue is partitioned between ether and water.

Step 6: The aqueous phase is washed with ether and then acidified with aqueous citric acid.

Step 7: The acidified aqueous solution is extracted with ethyl acetate.

Step 8: The combined organic phases are washed with brine, dried over anhydrous

magnesium sulfate, filtered, and concentrated under reduced pressure to yield the product.

Reactants
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Acidification
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Click to download full resolution via product page

Caption: Synthetic workflow for Boc-(R)-alpha-benzyl-proline.
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NMR Spectroscopy
Sample Preparation: Dissolve 5-10 mg of Boc-(R)-alpha-benzyl-proline in approximately

0.7 mL of deuterated chloroform (CDCl₃).

¹H NMR Acquisition:

Spectrometer: 400 MHz or higher.

Number of scans: 16-32.

Relaxation delay: 1-2 seconds.

¹³C NMR Acquisition:

Spectrometer: 100 MHz or higher.

Number of scans: 1024 or more.

Relaxation delay: 2-5 seconds.

Data Processing: Process the spectra using appropriate software, including Fourier

transformation, phase correction, and baseline correction. Reference the spectra to the

residual solvent peak.

IR Spectroscopy
Sample Preparation (KBr Pellet):

Thoroughly grind 1-2 mg of the sample with ~100 mg of dry KBr powder in an agate

mortar.

Press the mixture into a thin, transparent pellet using a hydraulic press.

Data Acquisition:

Spectrometer: FT-IR spectrometer.

Spectral Range: 4000-400 cm⁻¹.
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Resolution: 4 cm⁻¹.

Number of Scans: 16-32.

Mass Spectrometry
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g.,

methanol or acetonitrile) to a concentration of approximately 1 mg/mL.

Data Acquisition:

Technique: Electrospray ionization (ESI) is a common method for this type of molecule.

Mode: Positive ion mode is typically used to observe [M+H]⁺ and [M+Na]⁺ ions.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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benzyl-proline: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b112923#spectroscopic-data-for-boc-r-alpha-benzyl-
proline-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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